molecular formula C23H30N2O5S2 B2392732 Ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate CAS No. 690247-16-6

Ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2392732
CAS No.: 690247-16-6
M. Wt: 478.62
InChI Key: IUFMJHNTBNMEPM-UHFFFAOYSA-N
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Description

Ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate is a thiophene-3-carboxylate derivative characterized by:

  • A 4,5-dimethylthiophene core.
  • An ethyl ester at position 2.
  • A benzoylamino substituent at position 2, modified with a 3-(azepan-1-ylsulfonyl)-4-methyl group.

Properties

IUPAC Name

ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5S2/c1-5-30-23(27)20-16(3)17(4)31-22(20)24-21(26)18-11-10-15(2)19(14-18)32(28,29)25-12-8-6-7-9-13-25/h10-11,14H,5-9,12-13H2,1-4H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFMJHNTBNMEPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing Ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate involves multiple steps:

  • Formation of the Thiophene Ring: : This typically requires a sulfur source, such as thiophene-2-carboxylic acid, which undergoes bromination followed by reaction with alkyl lithium reagents.

  • Amino Group Addition: : A coupling reaction facilitated by a suitable catalyst introduces the amino group onto the aromatic ring.

  • Azepane Ring Construction: : This step involves cyclization reactions that form the azepane structure.

  • Final Assembly: : The ethyl ester group is introduced last, often through an esterification reaction with ethanol under acidic conditions.

Industrial Production Methods

In industrial settings, large-scale production of this compound may use automated reactors and optimized catalytic processes to increase yield and efficiency. Key considerations include temperature control, solvent choice, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : Using agents like potassium permanganate to modify functional groups.

  • Reduction: : Applying reducing agents such as lithium aluminum hydride to alter the sulfonyl group.

  • Substitution: : Electrophilic or nucleophilic substitution reactions involving the benzoyl or thiophene ring structures.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic or neutral media.

  • Reduction: : Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

  • Substitution: : Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophilic agents like alkoxides for nucleophilic substitution.

Major Products

The primary products depend on the reaction type:

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Removal of oxygen to produce amino derivatives.

  • Substitution: : Introduction of halogen or alkyl groups.

Scientific Research Applications

Ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate finds uses in:

  • Chemistry: : As an intermediate in organic synthesis and for studying reaction mechanisms.

  • Biology: : Inhibiting enzymes or proteins due to its complex structure.

  • Medicine: : Potential therapeutic applications for modulating biological pathways.

  • Industry: : Used in developing materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects primarily through its interaction with molecular targets like enzymes or receptors. Its structure allows it to bind to active sites or alter protein conformation, influencing biological pathways. The azepane ring, in particular, can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Core

(a) Ethyl 4,5-dimethyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate ()
  • Structure : Features a thiourea-linked phenyl group instead of the sulfonamide-benzoyl group.
  • Molecular Weight : 334.45 g/mol.
  • Key Differences : The thiourea group (-NH-CS-NH-) may enhance metal-binding affinity but reduces hydrolytic stability compared to the sulfonamide (-SO₂-NH-) in the target compound .
(b) Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates ()
  • Structure: Contains a cyanoacrylamido group with substituted phenyl rings.
  • Synthesis: Knoevenagel condensation (72–94% yield).
  • Bioactivity : Demonstrated antioxidant (DPPH radical scavenging, IC₅₀ ~12–45 µM) and anti-inflammatory properties (carrageenan-induced edema inhibition: 40–65%) .
  • Key Differences: The conjugated cyanoacrylamido system may improve electron-withdrawing effects, influencing redox activity, whereas the azepane sulfonyl group in the target compound likely enhances solubility and target affinity.
(c) Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate ()
  • Structure : A cyclopenta-fused thiophene with a biphenylbenzoyl substituent.
  • Molecular Weight : 391.5 g/mol.

Functional Group Comparisons

Compound Name Key Substituent Molecular Weight (g/mol) Synthesis Method Notable Properties
Target Compound Azepane sulfonyl benzoylamino ~500 (estimated) Undisclosed Potential sulfonamide-mediated bioactivity
(Thiourea derivative) Phenylcarbamothioyl amino 334.45 Undisclosed Metal-binding affinity
(Cyanoacrylamido) Cyano-substituted acrylamido ~350–400 Knoevenagel condensation Antioxidant, anti-inflammatory
(Biphenylbenzoyl) 4-Phenylbenzoylamino 391.5 Undisclosed Rigid hydrophobic scaffold

Research and Crystallographic Tools

The SHELX program suite () is widely used for small-molecule crystallography, enabling precise structural determination of thiophene derivatives like the target compound. Its robustness in refining high-resolution data ensures accurate analysis of substituent effects on molecular packing .

Biological Activity

Ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by the presence of a thiophene ring, an azepane ring, and a sulfonamide moiety, which may contribute to its interactions with various biological targets.

Molecular Details

  • IUPAC Name : this compound
  • Molecular Formula : C23H30N2O5S2
  • Molecular Weight : 478.62 g/mol
  • CAS Number : 690247-16-6

Structural Features

The compound's structure includes:

  • A thiophene ring , which is known for its electron-rich properties.
  • An azepane ring , contributing to its cyclic nature and potential interactions with biological macromolecules.
  • A sulfonamide group , which is often associated with antibacterial and anti-inflammatory activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within cellular pathways. This interaction may lead to:

  • Inhibition of cell proliferation : The compound has shown potential in inhibiting the growth of various cancer cell lines.
  • Induction of apoptosis : By modulating key signaling pathways, it may promote programmed cell death in malignant cells.

Research Findings

Recent studies have evaluated the cytotoxic effects of similar thiophene derivatives, suggesting that modifications in their structure can significantly influence their biological activity. For instance:

CompoundCell Line TestedIC50 (µM)Observations
Compound AMDA-MB-231 (breast cancer)27.6Strong cytotoxicity observed
Compound BNon-small cell lung cancer43 - 87Varying inhibitory activity based on substituents

These findings indicate that structural modifications can enhance or diminish the efficacy of thiophene derivatives against cancer cells .

Case Studies

  • Cytotoxicity Against Cancer Cells : In a study examining various thiophene derivatives, this compound was found to exhibit significant cytotoxic effects against the MDA-MB-231 breast cancer cell line. The IC50 value was determined to be within the range of effective concentrations for similar compounds, indicating its potential as an anticancer agent .
  • Mechanistic Insights : The mechanism by which this compound induces apoptosis was explored through assays that measured caspase activation and mitochondrial membrane potential changes. Results indicated that the compound activates intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death .

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